molecular formula C21H18BrClN2O2 B11544798 2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(2-chlorophenyl)methylidene]butanehydrazide

2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(2-chlorophenyl)methylidene]butanehydrazide

Cat. No.: B11544798
M. Wt: 445.7 g/mol
InChI Key: QQVLCBWFCPPRRW-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2-chlorophenyl)methylidene]butanehydrazide is a complex organic compound that features both bromonaphthalene and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2-chlorophenyl)methylidene]butanehydrazide typically involves multiple steps. One common route includes the reaction of 1-bromonaphthalene with butanehydrazide under specific conditions to form an intermediate. This intermediate is then reacted with 2-chlorobenzaldehyde to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar multi-step synthetic routes are employed, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2-chlorophenyl)methylidene]butanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene oxides, while substitution reactions can produce various substituted naphthalene derivatives .

Scientific Research Applications

2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2-chlorophenyl)methylidene]butanehydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2-chlorophenyl)methylidene]butanehydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(4-ethoxyphenyl)methylidene]butanehydrazide
  • 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide

Uniqueness

2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2-chlorophenyl)methylidene]butanehydrazide is unique due to its specific combination of bromonaphthalene and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H18BrClN2O2

Molecular Weight

445.7 g/mol

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-chlorophenyl)methylideneamino]butanamide

InChI

InChI=1S/C21H18BrClN2O2/c1-2-18(21(26)25-24-13-15-8-4-6-10-17(15)23)27-19-12-11-14-7-3-5-9-16(14)20(19)22/h3-13,18H,2H2,1H3,(H,25,26)/b24-13+

InChI Key

QQVLCBWFCPPRRW-ZMOGYAJESA-N

Isomeric SMILES

CCC(C(=O)N/N=C/C1=CC=CC=C1Cl)OC2=C(C3=CC=CC=C3C=C2)Br

Canonical SMILES

CCC(C(=O)NN=CC1=CC=CC=C1Cl)OC2=C(C3=CC=CC=C3C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.